9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Kinase inhibitor design Structure-activity relationship Conformational analysis

This ortho-ethoxy N9-phenyl purine-6-carboxamide (CAS 899971-19-8) enforces a constrained torsional profile distinct from its para-ethoxy isomer (CAS 900010-43-7), enabling precise pharmacophore mapping of the kinase hinge region and solvent-front pocket. With a balanced XLogP3 of 3.3, MW 383.4, and full Lipinski/Veber compliance, it serves as a developable lead-like scaffold for IKK-2, mTOR, PI3K, SYK, and TYK2 inhibitor campaigns. Pair with CAS 900010-43-7 and CAS 900010-85-7 to map the complete N9 positional SAR series. Procure assay-ready material verified at ≥95% purity (¹H-NMR) from authenticated sources. Bulk and custom synthesis inquiries welcome.

Molecular Formula C20H25N5O3
Molecular Weight 383.452
CAS No. 899971-19-8
Cat. No. B2866636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899971-19-8
Molecular FormulaC20H25N5O3
Molecular Weight383.452
Structural Identifiers
SMILESCCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N
InChIInChI=1S/C20H25N5O3/c1-3-5-6-7-12-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-10-8-9-11-14(13)28-4-2/h8-11H,3-7,12H2,1-2H3,(H2,21,26)(H,24,27)
InChIKeyIODFGZIUYQGMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899971-19-8): A Structurally Defined Purine-6-Carboxamide for Targeted Kinase and Enzyme Inhibition Research


9-(2-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (PubChem CID 7599665) is a fully substituted purine-6-carboxamide derivative with a molecular formula of C₂₀H₂₅N₅O₃ and a molecular weight of 383.4 g/mol [1]. The compound features a 2-ethoxyphenyl substituent at the N9 position and an n-hexyl chain at the C2 position of the 8-oxo-8,9-dihydro-7H-purine core. This scaffold belongs to a class of heteroaryl compounds widely investigated as protein kinase inhibitors targeting pathways including IKK-2, mTOR, PI3K, SYK, and TYK2 [2]. The ortho-ethoxy orientation on the N9 phenyl ring distinguishes this compound from its para-substituted isomer (CAS 900010-43-7) and other halogenated or methoxylated analogs, with implications for target-binding conformation and physicochemical property tuning.

Why Generic 8-Oxo-Purine-6-Carboxamide Analogs Cannot Replace 9-(2-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in Structure-Focused Research


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide chemotype, even single-point substituent changes produce divergent molecular recognition profiles. The N9 2-ethoxyphenyl group in this compound (CAS 899971-19-8) presents an ortho-ethoxy orientation that imposes a distinct torsional angle between the phenyl ring and the purine core compared to the para-ethoxy isomer (CAS 900010-43-7) [1]. This conformational difference alters the spatial presentation of the hydrogen-bond-accepting ethoxy oxygen, which can shift kinase hinge-region binding geometry. Simultaneously, the C2 n-hexyl chain contributes a calculated XLogP3 of 3.3 [2], imparting a specific lipophilic balance that is absent in C2-aryl or shorter-chain analogs. Generic substitution with any other 8-oxo-purine-6-carboxamide derivative—whether differing at N9, C2, or both—will yield a molecule with non-equivalent pharmacophore geometry, lipophilicity, and hydrogen-bonding capacity, precluding direct interchangeability in SAR studies, assay calibration, or chemical probe campaigns.

Quantitative Differentiation Evidence for 9-(2-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899971-19-8) vs. Closest Structural Analogs


Ortho-Ethoxy vs. Para-Ethoxy N9 Substitution: Torsional and Conformational Divergence

The ortho-ethoxy substituent on the N9 phenyl ring of CAS 899971-19-8 introduces a steric and electronic environment distinct from the para-ethoxy isomer (CAS 900010-43-7). In the ortho configuration, the ethoxy oxygen is positioned approximately 2.8–3.2 Å from the purine C8 carbonyl, enabling potential intramolecular O···H–N or dipole–dipole interactions that constrain the N9 phenyl–purine dihedral angle. The para-ethoxy isomer lacks this proximity effect, permitting greater rotational freedom [1]. This conformational restriction in the ortho isomer can pre-organize the scaffold for binding to kinase hinge regions that favor a specific N9-aryl presentation, as documented in the broader 8-oxo-purine-6-carboxamide kinase inhibitor patent family (EP2078018B1) [2]. No published head-to-head IC₅₀ comparison between these two isomers is currently available; the differentiation rests on structural and conformational grounds.

Kinase inhibitor design Structure-activity relationship Conformational analysis Hinge-binding pharmacophore

2-Ethoxyphenyl vs. 2-Fluorophenyl N9 Substitution: Hydrogen-Bond Acceptor Capacity Differentiation

Replacement of the N9 2-ethoxyphenyl group (CAS 899971-19-8) with a 2-fluorophenyl group (CAS 899741-77-6) eliminates the hydrogen-bond acceptor capacity of the ethoxy oxygen while reducing the substituent's steric bulk. The 2-ethoxyphenyl group provides an sp³-hybridized oxygen capable of acting as a hydrogen-bond acceptor (HBA), contributing one additional HBA to the molecule (total HBA count = 5 for CAS 899971-19-8 vs. 4 for the 2-fluorophenyl analog, where the fluorine atom is a weak HBA) [1]. Furthermore, the ethoxy group increases the computed XLogP3 by approximately 0.3–0.5 log units compared to the fluoro analog (estimated XLogP3 of the 2-fluorophenyl analog: ~2.8–3.0), altering the lipophilic ligand efficiency (LLE) profile [2]. In kinase inhibitor programs, such differences in HBA count and lipophilicity directly influence kinase selectivity profiles and pharmacokinetic properties.

Kinase selectivity Hydrogen-bond potential Lipophilic ligand efficiency Medicinal chemistry optimization

C2 n-Hexyl Chain vs. C2 Aryl or Shorter Alkyl Substituents: Lipophilicity-Driven Property Tuning

The C2 n-hexyl chain in CAS 899971-19-8 provides a defined and computable contribution to molecular lipophilicity. The compound's computed XLogP3 of 3.3 [1] is attributable in large part to the six-carbon linear alkyl chain. In contrast, C2-aryl-substituted analogs (e.g., 2-(4-ethoxyphenyl) derivative, CAS 899971-13-2) exhibit higher XLogP3 values (estimated >4.0) due to the additional aromatic ring, while C2-cyclohexyl analogs (e.g., 2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide) present intermediate lipophilicity with distinct shape complementarity. The n-hexyl chain's linear geometry and rotatable bond count (9 rotatable bonds for the full molecule [1]) influence both the entropic cost of binding and the compound's ability to access deep hydrophobic pockets in kinase ATP-binding sites. This specific balance of flexibility and lipophilicity differentiates CAS 899971-19-8 from both bulkier C2-aryl and more constrained C2-cycloalkyl analogs.

Lipophilic ligand efficiency C2 substituent SAR Physicochemical property optimization Membrane permeability

Computed ADME-Relevant Descriptors: Hydrogen-Bond Donor/Acceptor Profile and Rule-of-Five Compliance

CAS 899971-19-8 displays a computed hydrogen-bond donor count of 2 (from the primary carboxamide –C(=O)NH₂ at C6) and a hydrogen-bond acceptor count of 5 (purine N1, N3, C8 carbonyl, carboxamide carbonyl, and ethoxy oxygen) [1]. This HBD/HBA profile yields a topological polar surface area (TPSA) estimated at ~98–105 Ų, placing the compound within favorable oral drug-likeness space (Veber rules: TPSA <140 Ų, HBD ≤3). The molecular weight of 383.4 g/mol and XLogP3 of 3.3 also satisfy Lipinski's Rule of Five criteria (MW <500, XLogP3 <5, HBD <5, HBA <10). In comparison, C2-diaryl analogs (e.g., CAS 899971-13-2) with molecular weights >430 g/mol and XLogP3 >4.0 approach or exceed Rule-of-Five thresholds [2], potentially limiting their utility in cellular and in vivo assays. CAS 899971-19-8 thus occupies a more developable property space within the 8-oxo-purine-6-carboxamide series.

Drug-likeness ADME prediction Lead optimization Physicochemical profiling

3-Methoxyphenyl vs. 2-Ethoxyphenyl N9 Substitution: Alkoxy Chain Length and Position Effects on Pharmacophore Geometry

Compared to the 3-methoxyphenyl analog (2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, CAS 900010-85-7) [1], CAS 899971-19-8 incorporates an ethoxy group (–OCH₂CH₃) in the ortho position rather than a methoxy group (–OCH₃) in the meta position. The two-carbon ethyl extension increases the van der Waals volume of the alkoxy substituent by approximately 14 ų (ethane increment) and extends the reach of the terminal methyl group ~1.2–1.5 Å further from the phenyl ring compared to methoxy. Additionally, the ortho vs. meta positional difference reorients the alkoxy oxygen's lone-pair directionality relative to the purine scaffold. In published kinase inhibitor SAR studies on related 8-oxo-purine-6-carboxamide series, alkoxy chain length and position on the N9 phenyl ring have been shown to modulate selectivity across the kinome by altering interactions with the gatekeeper residue and the solvent-exposed region of the ATP-binding pocket [2].

Alkoxy SAR N9 substituent optimization Pharmacophore mapping Kinase inhibitor selectivity

Recommended Research and Procurement Application Scenarios for 9-(2-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899971-19-8)


Kinase Inhibitor SAR Studies Requiring Ortho-Alkoxy N9 Pharmacophore Exploration

CAS 899971-19-8 serves as a key analog in structure-activity relationship campaigns investigating the effect of N9-aryl alkoxy chain length (ethoxy vs. methoxy) and ring position (ortho vs. meta vs. para) on kinase inhibition potency and selectivity. The ortho-ethoxy orientation provides a constrained conformation that can be compared head-to-head with the para-ethoxy isomer (CAS 900010-43-7) and the meta-methoxy analog (CAS 900010-85-7) to map the spatial requirements of the kinase hinge region and solvent-front pocket [1]. Procurement of all three positional isomers enables a complete N9 pharmacophore map within a single 2-hexyl-8-oxo-purine-6-carboxamide series.

Lipophilic Ligand Efficiency Benchmarking with C2-Alkyl vs. C2-Aryl Purine-6-Carboxamides

With a computed XLogP3 of 3.3 and molecular weight of 383.4 g/mol, CAS 899971-19-8 occupies a central position in the lipophilicity-efficiency landscape of the 8-oxo-purine-6-carboxamide class [1]. Researchers can use this compound as a reference point to benchmark lipophilic ligand efficiency (LLE = pIC₅₀ − XLogP3) against more lipophilic C2-diaryl analogs (XLogP3 >4.0, e.g., CAS 899971-13-2) and more polar C2-short-chain analogs, enabling data-driven decisions about the optimal lipophilicity window for a given kinase target.

Hydrogen-Bond Acceptor Role Probing in Kinase Solvent-Front Interactions

The ethoxy oxygen of CAS 899971-19-8 provides an additional hydrogen-bond acceptor (HBA count = 5) not present in the 2-fluorophenyl analog (CAS 899741-77-6, HBA count = 4) [2]. This differential enables researchers to isolate the contribution of the N9-ethoxy HBA to kinase binding affinity and selectivity by direct comparison of these two compounds in parallel biochemical assays. Such experiments inform whether a hydrogen-bond-accepting group at the N9 ortho position engages the kinase solvent-front region productively.

Chemical Probe Development Within Rule-of-Five-Compliant Property Space

CAS 899971-19-8 satisfies all Lipinski and Veber drug-likeness criteria (MW <500, XLogP3 <5, HBD ≤3, HBA ≤10, TPSA <140 Ų) [1], making it a suitable scaffold for chemical probe development programs that require cellular permeability and aqueous solubility. Compared to heavier C2-diaryl analogs that approach or exceed Rule-of-Five limits, CAS 899971-19-8 offers a more developable starting point for iterative medicinal chemistry optimization aimed at in vivo target validation studies.

Quote Request

Request a Quote for 9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.